molecular formula C7H7NO2 B15059436 5-Hydroxy-3-methylpicolinaldehyde

5-Hydroxy-3-methylpicolinaldehyde

Cat. No.: B15059436
M. Wt: 137.14 g/mol
InChI Key: DASZMNAXFYMDCM-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methylpicolinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of picolinaldehyde, featuring a hydroxyl group at the fifth position and a methyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method includes the hydroxylation of 3-methylpicolinaldehyde using appropriate oxidizing agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in substitution reactions, where the hydroxyl or aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products:

    Oxidation: Formation of 5-hydroxy-3-methylpicolinic acid.

    Reduction: Formation of 5-hydroxy-3-methylpicolinyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Hydroxy-3-methylpicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, its ability to undergo redox reactions contributes to its biological effects.

Comparison with Similar Compounds

  • 5-Hydroxy-2-methylpicolinaldehyde
  • 3-Hydroxy-6-methylpicolinaldehyde
  • 5-Hydroxy-3-ethylpicolinaldehyde

Comparison: 5-Hydroxy-3-methylpicolinaldehyde is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the hydroxyl group at the fifth position enhances its ability to participate in hydrogen bonding and redox reactions, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

5-hydroxy-3-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NO2/c1-5-2-6(10)3-8-7(5)4-9/h2-4,10H,1H3

InChI Key

DASZMNAXFYMDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C=O)O

Origin of Product

United States

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